molecular formula C19H14FN3O5 B3008195 1-(benzyloxy)-N-(4-fluoro-2-nitrophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide CAS No. 852365-65-2

1-(benzyloxy)-N-(4-fluoro-2-nitrophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide

Cat. No.: B3008195
CAS No.: 852365-65-2
M. Wt: 383.335
InChI Key: FTCJPMDXQGXRKK-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of this compound can be inferred from its name. It likely contains a pyridine ring (a six-membered ring with five carbon atoms and one nitrogen atom), with various functional groups attached, including a benzyloxy group, a fluoro-nitrophenyl group, and a carboxamide group .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the conditions and the reagents used. The nitro group could potentially be reduced to an amine, and the carboxamide group could participate in various condensation reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Factors that could influence these properties include the presence of polar and nonpolar groups, the size and shape of the molecule, and the specific functional groups present .

Scientific Research Applications

Synthesis and Material Properties

Research on compounds with similar structures to 1-(benzyloxy)-N-(4-fluoro-2-nitrophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide demonstrates significant interest in the synthesis and characterization of materials with potential electronic and photonic applications. For instance, studies on polyamides and aromatic compounds derived from similar chemical precursors have shown that these materials possess unique thermal stability, solubility in various organic solvents, and potential for application in creating flexible, durable films. Such materials are researched for their thermal stability, solubility, and potential in creating durable, flexible films, which are important for electronic and photonic devices (Hsiao et al., 2000).

Electronic and Photonic Applications

The study of dihydropyridine derivatives has opened up avenues for the development of materials with electronic and photonic applications. For example, the synthesis and characterization of polyimides incorporating carbazole units suggest their utility as hole-transporting materials in organic light-emitting diodes (OLEDs). These materials are noted for their high-lying HOMO levels, blue light emission, and stable electrochemical properties, indicating their potential in enhancing the performance and efficiency of OLEDs (Iqbal et al., 2016).

Sensory Applications

Another promising area of research involves the development of luminescent sensors for the detection of specific substances. Triphenylamine-functionalized materials have been explored for their ability to detect p-nitroaniline, demonstrating superior sensitivity and selectivity. This highlights the potential of similar compounds in environmental monitoring and safety applications, where rapid and accurate detection of hazardous substances is crucial (Ji et al., 2018).

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific physical and chemical properties. As with all chemicals, appropriate safety precautions should be taken when handling and storing this compound .

Future Directions

The future directions for research involving this compound could be numerous, depending on its properties and potential applications. It could be studied for its potential uses in pharmaceuticals, materials science, or other fields .

Properties

IUPAC Name

N-(4-fluoro-2-nitrophenyl)-2-oxo-1-phenylmethoxypyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14FN3O5/c20-14-8-9-16(17(11-14)23(26)27)21-18(24)15-7-4-10-22(19(15)25)28-12-13-5-2-1-3-6-13/h1-11H,12H2,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTCJPMDXQGXRKK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CON2C=CC=C(C2=O)C(=O)NC3=C(C=C(C=C3)F)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14FN3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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